3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one
Description
3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one is a quinolinone derivative characterized by a benzyl group at position 3, a methoxy group at position 8, and a methyl group at position 2. The substituents on the quinolinone scaffold significantly influence its physicochemical properties, bioavailability, and biological interactions.
Properties
IUPAC Name |
3-benzyl-8-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-15(11-13-7-4-3-5-8-13)18(20)14-9-6-10-16(21-2)17(14)19-12/h3-10H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBCALAVOGKIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Functional Group Modifications: Introduction of the benzyl group at the 3-position, methoxy group at the 8-position, and methyl group at the 2-position can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, alkylating agents, or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis of novel derivatives.
Biology: Investigation of its biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential development as a therapeutic agent for various diseases.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Interaction with specific receptors to modulate cellular responses.
DNA Intercalation: Binding to DNA and interfering with replication or transcription processes.
Comparison with Similar Compounds
Structural Analogs with Position 3 Substitutions
(a) 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one
- Structure : Ethyl group at position 3, hydroxyl at position 4, methoxy at position 8.
- Synthesis : Prepared via thermal condensation of o-anisidine with diethyl ethylmalonate at 220–270°C, yielding 62% crystallized product (m.p. 496–498 K) .
- Properties : Forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, creating linear chains stabilized by π-π interactions (centroid distance: 3.609 Å) .
(b) 3-Acetyl-4-methylthioquinolin-2(1H)-one
- Structure : Acetyl at position 3, methylthio at position 3.
- Reactivity: Undergoes heterocyclization with binucleophiles (e.g., hydrazine, urea) to form annellated quinolines, demonstrating versatility in generating bioactive derivatives .
- Comparison : The benzyl group in the target compound may offer greater stability against nucleophilic attack compared to acetyl.
Analogs with Position 8 Modifications
(a) 4-Hydroxy-7-methoxyquinolin-2(1H)-one
- Structure : Hydroxy at position 4, methoxy at position 5.
- Applications : Frequently used as a precursor for glucosylation or acetylation reactions to enhance solubility or biological activity .
- Comparison : The 8-methoxy group in the target compound may improve metabolic stability compared to 7-methoxy analogs due to reduced susceptibility to demethylation .
(b) 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
- Structure: Benzyloxy at position 8, methylphenyl at position 3 (quinazolinone core).
- Crystallography : Exhibits planar geometry with N–H⋯O hydrogen bonding (R factor = 0.048), crucial for maintaining structural integrity in solid-state applications .
- Comparison: The quinolinone core in the target compound differs from quinazolinone by one nitrogen atom, which alters electronic properties and hydrogen-bonding capacity.
Triazole-Functionalized Derivatives
3,3′-((4-((1-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)-bis(4-hydroxy-6-methoxyquinolin-2(1H)-one)
- Structure: Triazole-linked bis-quinolinone with methoxy and hydroxy groups.
- Synthesis: Formed via click chemistry (1:1 molar ratio reaction of azidoquinolinone and alkyne precursors), confirmed by NMR and mass spectrometry (m/z = 724) .
- Comparison : The absence of a triazole linker in the target compound simplifies synthesis but may reduce opportunities for modular functionalization.
Biological Activity
3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a quinoline core substituted at the 3-position with a benzyl group and at the 8-position with a methoxy group, along with a methyl group at the 2-position and a carbonyl group at the 4-position. This unique arrangement contributes to its biological activity.
The biological activity of quinoline derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition: These compounds can inhibit key enzymes involved in disease pathways, which may include proteases and kinases.
- Receptor Binding: They can modulate cellular responses by binding to specific receptors.
- DNA Intercalation: Quinoline derivatives may bind to DNA, interfering with replication and transcription processes.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various pathways. In particular:
- In vitro Studies: Compounds similar to this compound have shown high potency against cancer cell lines such as HL-60 and COLO 205, with IC values less than 1 µM . Mechanistic studies revealed that these compounds disrupt microtubule assembly and induce G2/M cell cycle arrest.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 11e | COLO 205 | <1 | Microtubule disruption, apoptosis |
| 9b | Hep3B | <1 | Apoptosis via intrinsic/extrinsic pathways |
| 9c | H460 | <1 | Induces polyploidy |
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Research has shown that structural modifications can significantly influence their efficacy against various pathogens. For example:
- Antibacterial Studies: Compounds with similar structures have been evaluated for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives displayed MIC values significantly lower than traditional antibiotics .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 45 (Unsubstituted) | E. coli | >100 |
| 47 (6-chloro derivative) | S. aureus | <10 |
Case Studies
Recent studies have highlighted the potential of quinoline derivatives in therapeutic applications:
- Cancer Treatment: A study on related quinoline compounds demonstrated their ability to inhibit cancer cell proliferation effectively while sparing normal cells . The activation of apoptotic pathways was confirmed through flow cytometry and Western blotting techniques.
- Antimicrobial Efficacy: Another research effort focused on synthesizing various quinoline analogs revealed that specific substitutions could enhance antibacterial activity dramatically, making them candidates for further development as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via thermal condensation of substituted anilines with malonate esters, analogous to methods used for 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one . Key steps include heating at 220–270°C to facilitate cyclization and subsequent acidification for crystallization. Solvent choice (e.g., toluene for precipitation) and temperature control are critical to avoid decomposition and improve yields (62% reported for similar compounds) . Optimization of stoichiometry and reaction time (e.g., 1–6 hours) is essential to minimize side products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-substituted quinolinones?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or WinGX ) resolves hydrogen bonding (e.g., N–H⋯O and O–H⋯O interactions) and π-π stacking (centroid distances ~3.6 Å) .
- NMR : H and C NMR identify substituent positions, with methoxy (~δ 3.8–4.0 ppm) and benzyl groups (aromatic protons at δ 7.2–7.5 ppm) as key markers.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can data contradictions in X-ray crystallographic refinement of 3-benzylquinolinones be resolved?
- Methodological Answer : Discrepancies in hydrogen bonding or torsion angles often arise from disordered solvent molecules or thermal motion. Strategies include:
- Using restraints (e.g., N–H = 0.86 ± 0.02 Å) during refinement in SHELXL .
- Validating hydrogen positions via difference Fourier maps and riding models for non-polar H atoms .
- Cross-validating with DFT-calculated geometries to resolve ambiguities in π-π interactions .
Q. What are the challenges in optimizing glycosylation or other derivatization reactions for 3-benzylquinolinones?
- Methodological Answer : Steric hindrance from the benzyl group complicates reactions like Koenigs-Knorr glucosylation. Strategies include:
- Using cesium carbonate as a mild base to activate the hydroxyl group for coupling with acetobromo-sugars .
- Solvent selection (e.g., acetonitrile) to balance reactivity and solubility .
- Monitoring reaction progress via TLC or HPLC to prevent over-substitution .
Q. How can computational modeling predict the bioactivity of 3-benzylquinolinone derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to assess interactions with target proteins (e.g., kinases or antimicrobial targets).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., antimicrobial IC values) .
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .
Data Analysis and Interpretation
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for 3-benzylquinolinones?
- Methodological Answer :
- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09) .
- Dynamic effects : Account for temperature-dependent conformational changes (e.g., rotameric equilibria in benzyl groups) via variable-temperature NMR .
- Crystallographic re-refinement : Re-examine data for overlooked disorder or twinning using Olex2 or PLATON .
Experimental Design
Q. What strategies improve the crystallization of 3-benzylquinolinones for structural studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
